2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole moiety and a quinazolinone structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazolinone Structure: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling of Indole and Quinazolinone: The final step involves the coupling of the indole and quinazolinone structures through a vinyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and antiviral agent.
Biological Research: The compound is used in studies to understand the mechanisms of various biological processes, including signal transduction and enzyme inhibition.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory and viral processes.
Signal Transduction: The compound can modulate signal transduction pathways, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-3-ethyl-6-iodo-3,4-dihydroquinazolin-4-one: Similar structure but lacks the dimethyl substitution on the indole moiety.
2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-yl)ethenyl]-3-ethyl-3,4-dihydroquinazolin-4-one: Similar structure but lacks the iodine atom.
Uniqueness
The presence of both the dimethyl substitution on the indole moiety and the iodine atom in 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE makes it unique.
Properties
Molecular Formula |
C22H20IN3O |
---|---|
Molecular Weight |
469.3g/mol |
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C22H20IN3O/c1-4-26-21(24-19-11-9-15(23)13-18(19)22(26)27)12-10-16-14(2)25(3)20-8-6-5-7-17(16)20/h5-13H,4H2,1-3H3/b12-10+ |
InChI Key |
LDOQOHATDLAYSC-ZRDIBKRKSA-N |
SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=C(N(C4=CC=CC=C43)C)C |
Isomeric SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=C(N(C4=CC=CC=C43)C)C |
Canonical SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=C(N(C4=CC=CC=C43)C)C |
Origin of Product |
United States |
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